molecular formula C10H13BrO B1291883 1-(2-bromoethyl)-4-ethoxybenzene

1-(2-bromoethyl)-4-ethoxybenzene

Cat. No.: B1291883
M. Wt: 229.11 g/mol
InChI Key: RYVDUZLLFJTDKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-bromoethyl)-4-ethoxybenzene is an organic compound that belongs to the family of aryl bromides. Its molecular structure consists of a benzene ring substituted with a 2-bromoethyl group and an ethoxy group. This compound is known for its unique chemical properties and is used in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-bromoethyl)-4-ethoxybenzene typically involves the bromination of ethylbenzene derivatives. One common method is the anti-Markovnikov addition of hydrogen bromide to styrene, using specific reagents and catalysts such as azobisisobutyronitrile in n-heptane solvent . The reaction conditions, including temperature and duration, are optimized to achieve high yields.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale bromination reactions. These processes are designed to be efficient and cost-effective, ensuring high purity and yield of the final product. The use of advanced catalytic systems and continuous flow reactors can further enhance the production efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(2-bromoethyl)-4-ethoxybenzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide or amine groups.

    Oxidation Reactions: The ethyl group can be oxidized to form carboxylic acids or aldehydes.

    Reduction Reactions: The bromine atom can be reduced to form the corresponding ethylbenzene derivative.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or ammonia in aqueous or alcoholic solutions.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products

    Substitution: Formation of ethoxybenzene derivatives.

    Oxidation: Production of ethoxybenzoic acid or ethoxybenzaldehyde.

    Reduction: Formation of ethylbenzene derivatives.

Mechanism of Action

The mechanism of action of 1-(2-bromoethyl)-4-ethoxybenzene involves its interaction with various molecular targets and pathways. The bromine atom can participate in nucleophilic substitution reactions, leading to the formation of new chemical bonds. The ethoxy group can undergo oxidation or reduction, altering the compound’s reactivity and stability. These interactions enable the compound to act as a versatile intermediate in organic synthesis and industrial processes .

Comparison with Similar Compounds

1-(2-bromoethyl)-4-ethoxybenzene can be compared with other similar compounds, such as:

The presence of the ethoxy group in this compound enhances its chemical reactivity and broadens its range of applications, making it a unique and valuable compound in various fields.

Properties

Molecular Formula

C10H13BrO

Molecular Weight

229.11 g/mol

IUPAC Name

1-(2-bromoethyl)-4-ethoxybenzene

InChI

InChI=1S/C10H13BrO/c1-2-12-10-5-3-9(4-6-10)7-8-11/h3-6H,2,7-8H2,1H3

InChI Key

RYVDUZLLFJTDKF-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)CCBr

Origin of Product

United States

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